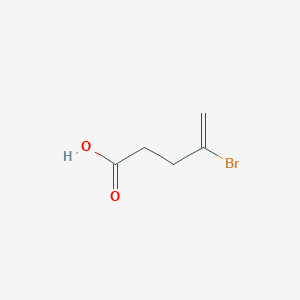

4-Bromo-pent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZAZTDXCREZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Scaffold in Organic Chemistry

The utility of 4-bromo-pent-4-enoic acid as a synthetic scaffold stems from the distinct reactivity of its two primary functional groups: the vinyl bromide and the carboxylic acid. This dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multistep syntheses.

The vinyl bromide moiety is particularly significant as it serves as a handle for various carbon-carbon bond-forming cross-coupling reactions. myskinrecipes.com These reactions are fundamental in organic synthesis for constructing the carbon skeleton of complex molecules. For instance, the bromine atom can participate in widely used transformations such as:

Suzuki Coupling: Reaction with organoboron compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Negishi Coupling: Reaction with organozinc reagents. researchgate.net

These cross-coupling reactions are pivotal for creating substituted alkenoic acids, which are precursors to a wide range of organic structures. researchgate.net

Simultaneously, the carboxylic acid group offers another site for chemical modification. It can readily undergo reactions such as:

Esterification: Forming esters by reacting with alcohols. smolecule.com

Amidation: Forming amides by reacting with amines.

Reduction: Conversion to an alcohol.

Intramolecular Cyclization: The carboxylic acid can act as an internal nucleophile, reacting with the alkene part of the molecule under certain conditions. A key transformation is halolactonization, where the molecule cyclizes to form a lactone (a cyclic ester). acs.orgbohrium.comnih.gov This process, often induced by an electrophilic halogen source, is a powerful method for constructing oxygen-containing heterocyclic rings. researchgate.netresearchgate.net For example, the treatment of similar alkenoic acids with reagents like N-Bromosuccinimide (NBS) can lead to the formation of brominated γ-lactones (five-membered rings). researchgate.netnih.gov

This orthogonal reactivity makes this compound and its derivatives valuable intermediates, for example, in the synthesis of functionalized amino acids and peptides.

Overview of Key Academic Research Trajectories and Challenges

Current research involving structures similar to 4-bromo-pent-4-enoic acid often focuses on developing new synthetic methods and applying them to the synthesis of complex target molecules, including natural products and functional materials. researchgate.netsmolecule.com

A significant area of research is the development of catalytic, enantioselective reactions. For brominated alkenoic acids, this often involves stereoselective halolactonization. researchgate.netacs.orgcolby.edu The goal is to control the three-dimensional arrangement (stereochemistry) of the atoms in the resulting lactone, which is crucial for biological activity. Researchers have explored various chiral catalysts, including those based on palladium complexes and organic molecules like isoselenazolones, to induce high levels of enantioselectivity in these cyclization reactions. researchgate.netacs.org

Another major research trajectory involves leveraging the vinyl halide for complex molecule synthesis. The ability to use this functional group in cross-coupling reactions allows for the modular assembly of intricate carbon frameworks. researchgate.net This strategy is a cornerstone of modern synthetic chemistry.

However, several challenges persist in the synthesis and application of this compound and related compounds.

Synthesis: The preparation of specifically substituted vinyl bromides can be challenging. Methods often rely on the addition of HBr to alkynes or the elimination of HBr from dibromides, which can sometimes lead to mixtures of isomers or undesired side products.

Stability: Vinyl halides can be sensitive to certain reaction conditions, potentially undergoing decomposition or unwanted side reactions.

Reaction Control: In bifunctional molecules like this compound, achieving chemoselectivity—reacting one functional group while leaving the other untouched—requires careful selection of reagents and reaction conditions. For instance, during a cross-coupling reaction on the vinyl bromide, the acidic proton of the carboxylic acid might need to be protected or tolerated by the catalytic system. Similarly, controlling regioselectivity in reactions like halolactonization (e.g., forming a five-membered vs. a six-membered ring) is a persistent challenge that is often dependent on the substrate structure and reaction conditions. nih.gov

Historical Context of Brominated Alkenoic Acids in Synthetic Transformations

Direct Halogenation Approaches for this compound

Direct halogenation focuses on the selective bromination of the terminal double bond of pent-4-enoic acid. This approach is favored for its atom economy and straightforwardness, though careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid unwanted side reactions.

Regioselective Bromination of Pent-4-enoic Acid

The regioselective bromination of pent-4-enoic acid to yield this compound is a challenging transformation. Standard electrophilic addition of bromine (Br₂) to the alkene would typically result in the formation of a vicinal dibromide (4,5-dibromopentanoic acid). libretexts.org To achieve the desired vinylic bromide, specific reagents and conditions are required that favor substitution at the double bond over addition.

One potential, though less common, approach involves the use of a brominated precursor. For instance, a pre-brominated building block could be coupled with other fragments to construct the final molecule. However, this often involves more complex synthetic strategies.

Catalytic Systems for Bromination Reactions

To overcome the challenges of direct bromination and enhance selectivity, various catalytic systems have been developed. These systems often employ alternative bromine sources or catalysts that activate the substrate or the brominating agent in a specific manner.

N-Bromosuccinimide (NBS) is a versatile reagent for bromination reactions. organic-chemistry.org While it is commonly used for allylic bromination via a radical pathway, it can also participate in electrophilic additions to alkenes. libretexts.orgresearchgate.net The outcome of the reaction with an alkene like pent-4-enoic acid is highly dependent on the reaction conditions. For the synthesis of vinylic bromides, conditions that promote electrophilic addition followed by elimination of HBr would be necessary.

In the context of similar molecules, such as protected amino acid derivatives of pent-4-enoic acid, NBS is used for allylic bromination. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄). This introduces a bromine atom at the allylic position (C3), not the desired vinylic position (C4). To form the vinylic bromide, a different reaction pathway would be required.

| Reagent/Catalyst | Substrate | Product | Conditions | Reference |

| NBS, AIBN | 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | CCl₄, reflux, UV light |

Organoselenium compounds have emerged as effective catalysts for a variety of organic transformations, including the activation of bromine. acs.orgnih.gov Isoselenazolones, for example, can catalyze the bromolactonization of alkenoic acids in the presence of bromine or NBS. acs.org This process involves the oxidative addition of bromine to the selenium catalyst, which then activates the bromine for subsequent reactions. acs.org While the primary products of these reactions are often bromolactones, the underlying principle of bromine activation could potentially be adapted for the synthesis of vinylic bromides.

The mechanism involves the formation of an isoselenazolone(IV) dibromide intermediate which acts as the active brominating species. acs.org The stability and reactivity of this catalyst can be tuned by modifying its structure, for instance, by introducing electron-withdrawing groups. acs.org Research in this area has explored the synthesis of various organoselenium compounds and their applications in forming C-Se bonds, which are valuable in further synthetic manipulations. acs.orgmdpi.com

Influence of Reaction Conditions (e.g., Solvents, Temperature)

The conditions under which a bromination reaction is performed have a profound impact on the outcome, influencing both the yield and the selectivity of the desired product.

Solvents: The choice of solvent can dictate the reaction pathway. In non-polar solvents like tetrachloromethane (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), radical reactions or electrophilic additions are often favored. libretexts.orglibretexts.org For instance, the NBS-mediated allylic bromination is typically carried out in CCl₄ to promote the radical mechanism. In contrast, the use of polar or protic solvents can lead to different products. For example, performing a bromination in the presence of water can result in the formation of bromohydrins. libretexts.orgrsc.org Computational studies have shown that the reaction of an alkene with bromine can proceed through different mechanisms depending on whether the solvent is protic or aprotic. acs.org

Temperature: Temperature is another critical parameter. Electrophilic additions of bromine to alkenes are often carried out at low temperatures to control the reactivity and prevent side reactions. libretexts.org Conversely, radical reactions, such as those initiated by AIBN, often require elevated temperatures to facilitate the decomposition of the initiator. High-temperature bromination has been shown to favor non-rearranged products in some systems. researchgate.net

Multistep Synthetic Routes to this compound Analogues

For more complex analogues of this compound, multistep synthetic sequences are often necessary. These routes provide greater control over the stereochemistry and allow for the introduction of other functional groups.

An example of a multistep synthesis is the preparation of (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid. nih.gov This synthesis starts from a protected amino acid and involves several key steps, including:

Protection of the carboxylic acid as a tert-butyl ester.

Oxidation of a primary alcohol to an aldehyde.

Formation of a geminal dibromoalkene.

Reduction of the dibromide to the desired vinylic bromide. nih.gov

This particular synthesis highlights a method to generate a vinylic bromide from a dibromoalkene precursor, yielding a mixture of (E)- and (Z)-isomers that can be separated using chromatography. nih.gov Other multistep syntheses might involve Michael additions, Dieckmann cyclizations, or Claisen condensations to build the carbon skeleton before the introduction of the bromine atom. researchgate.net

| Starting Material | Key Steps | Final Product Analogue | Reference |

| Protected amino acid | Esterification, Oxidation, Dibromoalkenylation, Reduction | (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid | nih.gov |

| (E)-4-ethoxy-4-oxobut-2-enoic acid | Reduction, Protection, Michael addition, Dieckmann cyclization | Hericenone J | researchgate.net |

Approaches from Functionalized Precursors (e.g., From 4-Pentenoic Acid)

A primary and direct route to this compound involves the functionalization of 4-pentenoic acid. The most common transformation is the bromination of the terminal alkene.

One established method involves the allylic bromination of a protected 2-aminopent-4-enoic acid derivative. For instance, (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation. This reaction selectively introduces a bromine atom at the 4-position through a radical mechanism.

Another significant reaction starting from 4-pentenoic acid is bromolactonization. This intramolecular cyclization is often promoted by an electrophilic bromine source. For example, the chemoenzymatic bromolactonization of 4-pentenoic acid using a vanadium-dependent chloroperoxidase from Curvularia inaequalis can generate hypobromite (B1234621) in situ from bromide and H₂O₂. wikipedia.org This process yields 5-(bromomethyl)dihydrofuran-2(3H)-one, a key derivative. wikipedia.orgnih.gov The reaction proceeds via the formation of a bromonium ion intermediate from the double bond, which is then attacked by the internal carboxylic acid nucleophile.

A study demonstrated the scale-up of this chemoenzymatic bromolactonization to a 100 g scale. colab.ws In a fed-batch approach, 1425 mmol of 4-pentenoic acid was converted to 1291 mmol of products, which included the desired 5-(bromomethyl)dihydrofuran-2(3H)-one and an undesired hydroxymethyl-lactone, achieving a yield of over 90%. colab.ws

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | NBS, AIBN or light | (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | Allylic bromination via a radical mechanism. | |

| 4-Pentenoic Acid | V-dependent chloroperoxidase, KBr, H₂O₂ | 5-(Bromomethyl)dihydrofuran-2(3H)-one | Chemoenzymatic bromolactonization. | wikipedia.orgnih.govcolab.ws |

Derivatization Strategies for Pent-4-enoic Acid Structures

The pent-4-enoic acid scaffold can be derivatized in numerous ways beyond direct bromination to create a diverse range of functionalized molecules. These strategies often leverage the reactivity of the terminal alkene and the carboxylic acid.

An innovative approach is the organophotocatalytic carbo-heterofunctionalization of unactivated olefins like 4-pentenoic acid. rsc.org This method allows for the difunctionalization of the double bond. For example, irradiating 4-pentenoic acid with visible light in the presence of a benzothiazinoquinoxaline organophotoredox catalyst, along with diethyl bromomalonate, leads to the formation of a γ-lactone. rsc.org This reaction proceeds through the intermolecular addition of an α-bromoester to the olefin, followed by intramolecular cyclization with the carboxylic acid. rsc.org This strategy provides access to heterocycles with a 1,4-functional group relationship. rsc.org

The 4-pentenoyl group itself can be used as a protecting group for amino acids. This derivatization facilitates the separation of racemic amino acid mixtures. The protecting group can be later removed under mild conditions using aqueous iodine.

Furthermore, the carboxylic acid functionality of pentenoic acid derivatives can be activated for various coupling reactions. For instance, a new derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the selective derivatization of carboxylic acids, including pentanoic acid, to enhance their detection in mass spectrometry. nih.govresearchgate.net

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Pentenoic Acid | Carbo-heterofunctionalization | Organophotoredox catalyst, diethyl bromomalonate, visible light | γ-Lactone derivative | rsc.org |

| Racemic Amino Acids | Derivatization/Protection | 4-Pentenoyl chloride | N-4-pentenoyl amino acids (diastereomers) | |

| Pentanoic Acid | Derivatization for analysis | 4-APEBA, EDC | 4-APEBA-derivatized pentanoic acid | nih.govresearchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of great interest as these compounds can serve as precursors to enantiomerically pure pharmaceuticals and other bioactive molecules. Stereoselectivity can be achieved through either enantioselective or diastereoselective methods.

Enantioselective Methodologies (e.g., Asymmetric Catalysis, Chiral Pool Strategies)

Asymmetric catalysis and chiral pool synthesis are two powerful strategies for accessing enantiomerically enriched compounds.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the enantioselective iodolactonization of 4-substituted 4-pentenoic acids has been achieved using a chiral Salen-Co(II) complex as a Lewis acid catalyst. thieme-connect.com This method provides iodolactones with good yields and enantioselectivities. thieme-connect.com Another example is the catalytic asymmetric bromocyclization of in situ generated carbamic acids from CO₂ and allylamines, which employs a BINOL-derived chiral bifunctional selenide (B1212193) catalyst to produce chiral 2-oxazolidinones. rsc.org

Chiral Pool Synthesis: This strategy begins with a readily available enantiopure starting material from nature, such as an amino acid or a sugar. wikipedia.orgmdpi.com The inherent chirality of the starting material is then transferred to the target molecule through a series of chemical transformations. For example, a protected 2-amino-4-bromopent-4-enoic acid can be generated via the asymmetric phase-transfer catalyzed alkylation of a glycine (B1666218) imine. This chiral intermediate can then undergo further reactions, such as Suzuki coupling with an aryl boronic acid, to produce various aroyl-alanine derivatives. researchgate.net

| Methodology | Starting Material/Precursor | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | 4-Substituted-4-pentenoic acids | Chiral Salen-Co(II) complex, I₂ | Enantioenriched iodolactones | thieme-connect.com |

| Asymmetric Catalysis | Allylamines, CO₂ | BINOL-derived chiral selenide catalyst, NBS | Chiral 2-oxazolidinones | rsc.org |

| Chiral Pool Synthesis | Glycine imine | Asymmetric phase-transfer catalyst, bromo-containing electrophile | Protected 2-amino-4-bromopent-4-enoic acid | researchgate.net |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by the influence of an existing stereocenter in the substrate or by using a chiral reagent.

A notable example is the diastereoselective bromolactonization of α-substituted 4-pentenoic acids and 4-pentenamides. scispace.com This reaction can be tuned to produce either cis- or trans-products with high selectivity. The reaction of α-substituted 4-pentenoic acids with a bromide source like potassium bromide and an oxidant such as Oxone predominantly yields the cis-α-substituted bromomethyl γ-lactones. scispace.com Conversely, using α-substituted 4-pentenamides as substrates under similar conditions leads to the formation of the trans-products. scispace.com This divergent synthesis highlights the subtle electronic and steric effects that govern the stereochemical outcome of the cyclization.

The asymmetric total synthesis of (+)-dubiusamine C was accomplished utilizing the cis-selective bromolactonization of (S)-α-methyl-4-pentenoic acid as a key step. scispace.com

| Starting Material | Reagents/Conditions | Major Product Diastereomer | Key Feature | Reference |

|---|---|---|---|---|

| α-Substituted 4-pentenoic acids | KBr, Oxone | cis-α-Substituted bromomethyl γ-lactones | Diastereoselective bromolactonization | scispace.com |

| α-Substituted 4-pentenamides | KBr, Oxone | trans-α-Substituted bromomethyl γ-lactones | Substrate-controlled diastereoselectivity | scispace.com |

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. The course of these reactions, including their stereochemistry and regiochemistry, is influenced by the formation of key intermediates.

The addition of halogens, particularly bromine (Br₂), to the alkene moiety of this compound proceeds through a well-established mechanism involving a cyclic halonium ion intermediate. libretexts.org The reaction is initiated by the electrophilic attack of bromine on the double bond, leading to the formation of a three-membered ring intermediate known as a bromonium ion. libretexts.orgthieme-connect.de

This cyclic bromonium ion is a key feature of the reaction mechanism. thieme-connect.de The bromine atom shields one face of the original double bond. Consequently, the subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the opposite face, resulting in a net anti-addition of the two bromine atoms across the double bond. libretexts.org This stereospecificity is a hallmark of halogenation reactions proceeding through this cyclic intermediate. thieme-connect.de While chlorination can also occur, cyclic chloronium ions are generally less stable, which can lead to lower stereoselectivity compared to bromination. thieme-connect.de

Table 1: Products of Halogenation of this compound

| Reactant | Reagent | Key Intermediate | Product | Stereochemistry |

|---|

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to an alkene typically follows Markovnikov's rule. This rule states that the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comquora.com In the case of an unsubstituted terminal alkene, this would result in the formation of a secondary carbocation over a primary one. quora.com

For this compound, the addition of HBr would be expected to proceed via protonation of the terminal carbon (C5), forming a secondary carbocation at C4. This carbocation is adjacent to the existing bromine atom. Subsequent attack by the bromide ion would yield 4,4-dibromopentanoic acid. quora.com

However, the regioselectivity of this reaction can be influenced by several factors. The electron-withdrawing inductive effect of the distant carboxylic acid group can destabilize the carbocation intermediate, potentially affecting the reaction outcome. quora.com Furthermore, reaction conditions, such as the polarity of the solvent, can play a significant role. In non-polar solvents, or in the presence of peroxides, the reaction can proceed through a radical mechanism, leading to the anti-Markovnikov product. quora.comnih.gov

Table 2: Regioselectivity in the Hydrohalogenation of this compound

| Reaction Conditions | Mechanism | Intermediate | Major Product |

|---|---|---|---|

| HBr (polar solvent) | Electrophilic Addition | Secondary Carbocation (at C4) | 4,4-Dibromopentanoic acid |

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom in this compound is attached to an sp²-hybridized carbon, making it a vinyl halide. While generally less reactive towards nucleophilic substitution than alkyl halides, it can undergo both intramolecular and intermolecular reactions, particularly under conditions that facilitate such pathways.

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form a lactone. This reaction, a type of bromolactonization, occurs when the carboxylic acid is deprotonated (e.g., by a base like potassium carbonate) to form a carboxylate anion. researchgate.net This internal nucleophile can then attack the electrophilic carbon atom at the double bond, in a process that is often facilitated by an electrophilic halogen source.

In a related transformation known as halolactonization, an alkene like 4-pentenoic acid reacts with an electrophile (like I₂ or Br₂) and the internal carboxylate nucleophile attacks the intermediate halonium ion. vedantu.combiointerfaceresearch.com This typically proceeds via a 5-exo cyclization, which is kinetically favored, to form a five-membered γ-lactone ring. biointerfaceresearch.comresearchgate.net The reaction results in the formation of a halomethyl-substituted lactone. vedantu.com For 4-pentenoic acid, this yields 5-(iodomethyl)dihydrofuran-2-one or its bromo-analogue. researchgate.netvedantu.com The efficiency of bromolactonization can sometimes be reduced by a competing electrophilic addition of bromine across the double bond. vedantu.com

The vinyl bromide moiety in this compound allows for functionalization through intermolecular reactions with external nucleophiles. The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

A particularly powerful method for the functionalization of vinyl bromides is through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic position. For instance, the ester derivative, methyl 4-bromopent-4-enoate, can undergo Suzuki coupling with aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form 4-aryl-pent-4-enoic acid derivatives. rsc.org This highlights the utility of the bromine atom as a handle for introducing molecular complexity. researchgate.net

Table 3: Examples of Intermolecular Nucleophilic Functionalization

| Reaction Type | Nucleophile/Reagent | Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid | Pd(PPh₃)₄ | 4-Aryl-pent-4-enoic acid derivative |

Radical Reactions and Their Propagation

In addition to ionic pathways, this compound can participate in radical reactions. The mechanism of a reaction can often be shifted from an ionic to a radical pathway by changing the reaction conditions, such as by adding a radical initiator or using UV light. quora.com

A prominent example is the addition of HBr in the presence of peroxides (ROOR). quora.com The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). This bromine radical adds to the alkene double bond at the less substituted carbon (C5) to generate the more stable secondary carbon radical at C4. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 4,5-dibromopentanoic acid, and a new bromine radical that propagates the chain reaction. This outcome is the reverse of the regioselectivity observed in the ionic (Markovnikov) addition. quora.com

Radical Addition to Unsaturated Carboxylic Acid Systems

The carbon-carbon double bond in unsaturated carboxylic acids and their derivatives is susceptible to radical addition reactions. thieme-connect.com This process is a versatile method for forming new carbon-carbon bonds. Generally, the reaction is initiated to form a radical which then adds to the olefin. thieme-connect.com For α,β-unsaturated systems, this typically occurs via a conjugate addition mechanism. acs.orglibretexts.org

The process can be initiated by various means, and visible light-mediated photoredox catalysis has emerged as a mild and effective method. acs.org This approach allows for the generation of radical species from a wide range of precursors, such as carboxylic acids (via decarboxylation) or alkyl halides, which can then add across the double bond of a Michael acceptor. acs.org The reaction conditions are often mild, proceeding at room temperature and tolerating a variety of functional groups. acs.org While the direct radical addition to this compound is specific, the principles governing additions to unsaturated systems are applicable. The regioselectivity of the addition can be influenced by the nature of the radical and the substitution pattern of the alkene. researchgate.netrsc.org

Organophotocatalytic Difunctionalization of Unactivated Olefins

The difunctionalization of unactivated olefins, such as the double bond in this compound, is a powerful strategy for rapidly building molecular complexity. Organophotocatalysis, using visible-light irradiation, provides a modern approach to achieve these transformations. rsc.org This method can facilitate the intermolecular addition of a radical species followed by an intramolecular cyclization, all in one pot. rsc.orgdntb.gov.ua

In a typical reaction, a photoredox catalyst, upon absorbing light, generates a radical from a precursor (e.g., an α-bromoester or ketone). rsc.orgrsc.org This radical adds to the terminal olefin of a molecule like this compound. The resulting radical intermediate is then oxidized by the photocatalyst to a cation, which is subsequently trapped by a pendant nucleophile—in this case, the carboxylic acid—to form a lactone. rsc.orgdntb.gov.ua This carbo-heterofunctionalization gives access to a variety of saturated heterocycles, including γ-lactones, which are valuable synthetic intermediates. rsc.org A key advantage of this methodology is its robustness, often proceeding effectively in the presence of air and moisture with low catalyst loadings. rsc.org

Intramolecular Cyclization Chemistry

The most prominent reactivity of this compound and related γ,δ-unsaturated carboxylic acids is their propensity to undergo intramolecular cyclization to form lactones. Halolactonization, particularly bromolactonization, is a cornerstone of this chemistry.

Bromolactonization Reactions of Alkenoic Acids

Bromolactonization is an intramolecular variant of halohydrin formation, where the reaction of an alkene with an electrophilic bromine source in the presence of an internal carboxylic acid nucleophile leads to the formation of a bromo-substituted lactone. wikipedia.org This reaction is a highly effective method for constructing lactone rings under mild conditions and simultaneously installing a versatile bromine atom for further synthetic manipulation. wikipedia.org

The mechanism of halolactonization has been the subject of detailed experimental and computational studies. nih.govnih.gov The reaction is initiated by the electrophilic attack of a bromine source (e.g., Br₂) on the alkene, which can proceed through different pathways depending on the solvent and substrate. nih.gov

Two primary mechanisms are considered:

Stepwise Pathway: This involves the formation of a discrete, bridged bromonium ion intermediate. The carboxylate then attacks this intermediate in an anti-fashion to open the ring and form the lactone. wikipedia.orgnih.gov

Concerted Pathway: In this pathway, the addition of the bromine and the nucleophilic attack by the carboxylate occur in a single, synchronous step (syn-addition). nih.gov

DFT calculations have shown that the solvent plays a critical role in determining the operative mechanism. In aprotic solvents like dichloromethane (DCE), the reaction tends to follow a concerted syn-addition pathway. nih.gov In contrast, in protic, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP), the mechanism shifts to a stepwise pathway involving a bromonium ion intermediate. nih.gov This solvent-dependent mechanistic shift can be exploited to control the reaction's regioselectivity. nih.gov

The outcome of bromolactonization, including yield and regioselectivity (i.e., the size of the lactone ring formed, exo vs. endo cyclization), is highly dependent on the choice of reagents and catalysts.

Solvents: As mentioned, solvents like HFIP can switch the regioselectivity of the reaction. For certain alkenoic acids, the reaction can be shifted from favoring the thermodynamically controlled exo-lactone to the kinetically controlled endo-lactone simply by using HFIP as the solvent. nih.gov

Hypervalent Iodine Reagents: These compounds are attractive, environmentally benign reagents and catalysts for oxidative transformations. beilstein-journals.orgacs.orgarkat-usa.org In the context of halolactonization, an iodoarene can be used as a pre-catalyst. It is oxidized in situ to generate a hypervalent iodine(III) species, which then facilitates the halocyclization. beilstein-journals.orgnih.gov This catalytic approach avoids the use of stoichiometric and often harsh halogenating agents. researchgate.net For example, a bromoiodane can be formed in situ to act as the bromine source for the lactonization reaction. researchgate.net

Isoselenazolones: Organoselenium compounds can serve as efficient catalysts for bromolactonization. acs.org Isoselenazolones, in particular, have been shown to catalyze the reaction using common bromine sources like N-bromosuccinimide (NBS). acs.orgnih.gov The proposed mechanism involves the oxidative addition of bromine to the selenium atom of the catalyst, forming a selenium(IV) dibromide species. This activated complex then delivers the electrophilic bromine to the alkene, facilitating the cyclization. acs.orgnih.gov

The table below summarizes the effect of different catalytic systems on the bromolactonization of pent-4-enoic acid.

| Catalyst System | Bromine Source | Product | Yield (%) | Reference |

| Isoselenazolone | Br₂ / K₂CO₃ | 5-(bromomethyl)dihydrofuran-2(3H)-one | 95 | acs.org, nih.gov |

| Isoselenazolone | NBS / K₂CO₃ | 5-(bromomethyl)dihydrofuran-2(3H)-one | 94 | acs.org, nih.gov |

| V₂O₅ | NH₄Br / UHP | 5-(bromomethyl)dihydrofuran-2(3H)-one | 98 | researchgate.net, epa.gov |

Developing asymmetric versions of halolactonization reactions is a significant goal in modern organic synthesis, allowing for the creation of chiral lactones. researchgate.net This is typically achieved using chiral catalysts that can control the stereochemical outcome of the cyclization.

A variety of successful organocatalytic systems have been developed:

Bifunctional Catalysts: Many of the most effective catalysts are bifunctional, containing both a Lewis basic site to activate the halogen source and a Brønsted acidic or hydrogen-bond donor site (e.g., a urea, thiourea, or phenol (B47542) group) to interact with the carboxylic acid. nih.govsorbonne-universite.frrsc.org This dual activation model is crucial for achieving high levels of enantioselectivity. nih.gov BINOL-derived bifunctional catalysts, for example, have been used to promote highly enantioselective, regioselective, and diastereoselective bromo- and iodolactonization reactions. nih.gov

Chiral Sulfides and Selenides: Chiral bifunctional sulfides have been successfully employed as catalysts, particularly for achieving high regioselectivity in the 5-exo bromolactonization of specific substrates like stilbene-type carboxylic acids. sorbonne-universite.fr

Amino-thiocarbamates and Phosphoric Acids: Other catalyst classes, such as amino-thiocarbamates and chiral phosphoric acids, have also been shown to induce enantioselectivity in bromocyclization reactions. rsc.org

The choice of brominating agent can also influence the stereochemical outcome. While in some catalytic systems the enantioselectivity is independent of the bromine source (e.g., NBS vs. DBDMH), in others, it plays a significant role. nih.govrsc.orgresearchgate.net

The following table presents data from studies on enantioselective bromolactonization for representative alkenoic acids.

| Substrate | Catalyst Type | Brominating Agent | Regioselectivity (exo:endo) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 4-Phenyl-4-pentenoic acid | BINOL-based Amidine | DBDMH | >20:1 | 96 | 98:2 | nih.gov |

| (E)-2,4-diphenylbut-3-enoic acid | Chiral Bifunctional Sulfide | NBP | 5.3:1 | 76 | 76:24 | sorbonne-universite.fr |

| Stilbene-2'-carboxylic acid | Phenol-bearing Chiral Thiourea | NBS | 4:1 | 90 | 82:18 | rsc.org |

These catalytic asymmetric methods provide a powerful entry to optically active γ-lactone derivatives, which are important building blocks in medicinal chemistry and natural product synthesis. researchgate.net

Other Cycloaddition and Ring-Forming Transformations

Beyond the more common cycloaddition pathways, this compound and its derivatives can participate in other notable ring-forming reactions. One significant transformation is bromolactonization , an intramolecular cyclization that forms a lactone ring. This reaction is typically initiated by an electrophilic bromine source, such as N-bromosuccinimide (NBS). buchler-gmbh.combiointerfaceresearch.com The process involves the attack of the carboxylic acid's oxygen atom onto the electrophilically activated double bond, leading to the formation of a five-membered ring.

For instance, the cyclization of 4-substituted pent-4-enoic acids using NBS can yield 5-substituted (R)-5-(bromomethyl)-dihydrofuran-2(3H)-one derivatives. buchler-gmbh.com The stereochemical outcome of this reaction can often be controlled by using chiral catalysts. buchler-gmbh.com The efficiency and regioselectivity of bromolactonization can be influenced by various factors, including the choice of solvent, base, and catalyst. biointerfaceresearch.comnih.govacs.org For example, the use of certain Lewis bases can affect the rate and selectivity of the cyclization. biointerfaceresearch.com

Furthermore, derivatives of this compound can be involved in intramolecular cyclizations catalyzed by transition metals. For example, the reductive intramolecular cyclization of related bromo propargyloxy esters can be catalyzed by nickel(I) complexes, leading to the formation of substituted tetrahydrofurans. nih.gov These types of reactions highlight the versatility of the vinyl bromide moiety in facilitating ring closures through radical or organometallic intermediates.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The vinyl bromide group in this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Palladium catalysts are extensively used to functionalize the vinyl bromide moiety of this compound and its derivatives.

Suzuki Coupling: This reaction involves the cross-coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgmdpi.com The Suzuki reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. wikipedia.org This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the pentenoic acid backbone. wikipedia.orgrsc.orgmyskinrecipes.com The general reactivity trend for the halide in Suzuki couplings is I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. core.ac.ukrsc.org This reaction forms a new carbon-carbon bond and is a powerful tool for the synthesis of substituted alkenes. For instance, the oxidative Heck reaction of arylboronic acids with terminal olefins, a related transformation, can be influenced by additives to control regioselectivity. rsc.org

Sonogashira Coupling: This cross-coupling reaction joins the vinyl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of conjugated enynes. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base | Substituted pentenoic acids (aryl, vinyl, etc.) |

| Heck Reaction | Alkene | Palladium catalyst and a base | Dienic acids |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and Copper(I) co-catalyst | Enynoic acids |

Copper catalysts also play a crucial role in the functionalization of this compound and its derivatives.

Ullmann Condensation: The Ullmann condensation, a classic copper-promoted reaction, can be used to form carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org For example, it can facilitate the coupling of the vinyl bromide with alcohols to form ethers (Ullmann ether synthesis) or with amines to form substituted amines. wikipedia.orgresearchgate.net While traditional Ullmann reactions often require harsh conditions, modern methods utilize soluble copper catalysts and ligands, allowing for milder reaction temperatures. wikipedia.orgmdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not directly involving the vinyl bromide, derivatives of this compound can be modified to contain an alkyne or azide (B81097) functionality. The subsequent CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.netnih.gov This reaction is known for its high yield, broad scope, and tolerance to a wide range of functional groups. organic-chemistry.orgresearchgate.net

Other Copper-Catalyzed Couplings: Copper reagents can also be used in other coupling reactions. For instance, copper-catalyzed reactions of aryl-lithium reagents with related secondary propargylic phosphates can proceed smoothly. mdpi.com

| Reaction | Reactant(s) | Catalyst | Product Type |

|---|---|---|---|

| Ullmann Condensation | Alcohols, Amines | Copper (metal or salts) | Ethers, Amines |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal alkyne derivatives | Copper(I) | 1,2,3-Triazoles |

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily transformed into other functional groups, further expanding its synthetic utility. vanderbilt.eduimperial.ac.uklibretexts.org

Esterification: The carboxylic acid can be converted to its corresponding ester, such as this compound ethyl ester, through reaction with an alcohol in the presence of an acid catalyst. chemsrc.comgauthmath.coma2bchem.com This transformation is often performed to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule.

Amide Formation: Reaction of the carboxylic acid, or its more reactive derivative like an acyl chloride, with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. libretexts.org Amide bonds are fundamental in peptide and protein chemistry. libretexts.org Coupling agents are often employed to facilitate this transformation directly from the carboxylic acid. libretexts.org

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-bromo-pent-4-en-1-ol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgub.edu These acyl halides are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. libretexts.org

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor for Complex Organic Molecules

The reactivity endowed by the vinyl bromide and carboxylic acid functional groups makes 4-bromo-pent-4-enoic acid derivatives valuable starting materials for synthesizing intricate molecular architectures.

Synthesis of Natural Products and Bioactive Compounds

Derivatives of this compound, particularly its amino acid forms, are valuable precursors in the synthesis of bioactive molecules. chemimpex.com The enantiomerically pure forms, such as L-2-amino-4-bromo-4-pentenoic acid, serve as key components for creating novel therapeutic agents due to their unique bromine substitution, which enhances reactivity. chemimpex.com The total synthesis of complex natural products often relies on chiral building blocks, and carbohydrates are a common chiral source for creating such precursors. nih.gov Bromo-precursors are specifically noted in the enantioselective total synthesis of natural products like BE-54238B. nih.gov

Construction of Pharmaceutical and Agrochemical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). shreemlifesciences.comevonik.com The amino acid derivative, D-2-Amino-4-bromo-4-pentenoic acid, is specifically explored for its potential in the development of new drugs, particularly those targeting neurological disorders. chemimpex.com Its distinct structure offers a pathway to enhance the efficacy of potential new medicines compared to more traditional compounds. chemimpex.com

In addition to pharmaceuticals, this compound shows promise in agricultural chemistry. It is being investigated for its potential contribution to the design of new agrochemicals. chemimpex.com Agrochemical intermediates are foundational to modern agriculture, enhancing crop protection and performance. framochem.com The ability of D-2-Amino-4-bromo-4-pentenoic acid to modify biological pathways makes it a candidate for developing improved crop protection strategies. chemimpex.com

Building Block for Heterocyclic Scaffolds

The intramolecular reactivity of this compound and its precursors allows for the construction of cyclic structures, which are common motifs in pharmaceuticals and natural products.

Formation of Oxygen-Containing Cyclic Structures (e.g., Lactones via Halolactonization)

Halolactonization is a powerful and well-established organic reaction that creates lactones (cyclic esters) from unsaturated carboxylic acids. nih.govwikipedia.org This intramolecular cyclization is an effective method for synthesizing lactones under mild conditions and has been applied in the synthesis of numerous natural products, including vernolepin, vernomenin, and prostaglandins. wikipedia.org

The process involves the reaction of an unsaturated acid with a halogen source. The mechanism proceeds through the formation of a positively charged halonium ion intermediate from the alkene. The carboxyl group within the same molecule then acts as an internal nucleophile, attacking the intermediate to form the stable lactone ring. wikipedia.org 4-Pentenoic acid is often used as a model substrate for studying this transformation, which can be catalyzed by enzymes like chloroperoxidase for the in situ generation of hypohalites from halides and hydrogen peroxide. nih.gov While bromolactonization is less common than iodolactonization due to competing side reactions, it remains a viable method for creating brominated lactones. wikipedia.org

Utility in Peptide and Amino Acid Chemistry

The amino derivatives of this compound are of significant interest in biochemistry and pharmaceutical development, where they function as non-standard amino acids for incorporation into peptides.

The L- and D-enantiomers of 2-amino-4-bromo-4-pentenoic acid serve as valuable building blocks in peptide synthesis. chemimpex.com Their unique structure allows for the creation of novel peptides and the modification of drug candidates to enhance their efficacy and selectivity. chemimpex.com The Boc-protected form, Boc-L-2-amino-4-bromo-4-pentenoic acid, is particularly useful as it is a stable intermediate for peptide synthesis, peptide libraries, and bioconjugation processes used to create targeted drug delivery systems. chemimpex.com These specialized amino acids are also employed in neuroscience research to study neurotransmitter systems and develop compounds that can modulate synaptic transmission. chemimpex.comchemimpex.com

Incorporation of this compound Derivatives into Peptidic Structures

While direct incorporation of this compound into peptidic structures is not extensively documented in publicly available research, the synthesis of its amino acid derivatives, such as (2S)-2-amino-4-bromopent-4-enoic acid, opens the door to their use as unnatural amino acid building blocks in peptide synthesis. The presence of the vinyl bromide functionality on the amino acid side chain offers a unique site for post-translational modifications or for the introduction of specific functionalities into a peptide chain. This could be leveraged to create peptides with tailored properties, such as enhanced binding affinity, stability, or novel biological activities. The vinyl bromide can serve as a handle for various cross-coupling reactions, allowing for the attachment of diverse molecular fragments to the peptide backbone.

Synthesis of Non-Proteinogenic Amino Acids

This compound is a key precursor in the synthesis of non-proteinogenic amino acids, which are amino acids not found among the 20 common protein-coding amino acids. A significant example is the synthesis of (2S)-2-amino-4-bromopent-4-enoic acid apolloscientific.co.ukechemi.com. The synthesis of such chiral amino acids can be achieved through stereoselective methods, for instance, by the allylation of chiral oxazolidinone derivatives rsc.org. These synthetic non-proteinogenic amino acids are valuable tools in medicinal chemistry and drug discovery, as their incorporation into peptides can lead to peptidomimetics with improved pharmacological properties.

Below is a table summarizing the key properties of a non-proteinogenic amino acid derived from this compound:

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-2-Amino-4-bromopent-4-enoic acid | (2S)-2-amino-4-bromopent-4-enoic acid | 151144-96-6 | C5H8BrNO2 | 194.03 |

| (R)-2-Amino-4-bromopent-4-enoic acid | (2R)-2-amino-4-bromopent-4-enoic acid | 264903-49-3 | C5H8BrNO2 | 194.03 nih.gov |

Olefin Difunctionalization Strategies

The vinyl bromide moiety of this compound is a versatile functional group that allows for a variety of olefin difunctionalization reactions. These reactions involve the addition of two different functional groups across the double bond, leading to highly functionalized molecules.

Intermolecular Addition Reactions Leading to Functionalized Products

The double bond in this compound can undergo various intermolecular addition reactions. These reactions are powerful tools for introducing new functional groups and increasing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions nobelprize.orgnih.govmdpi.comlibretexts.org. These reactions allow for the formation of new carbon-carbon bonds by coupling the vinyl bromide with a wide range of organometallic reagents. For example, a Suzuki coupling with an aryl boronic acid would lead to the formation of a phenyl-substituted pentenoic acid derivative. The general mechanism for these reactions involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst nobelprize.org.

Radical Addition Reactions: The double bond of this compound can also participate in radical addition reactions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov addition product quora.commasterorganicchemistry.com. This provides a complementary regioselectivity to the ionic addition of HBr. Other radical species can also be added across the double bond, enabling the introduction of a variety of functional groups nih.gov.

The following table provides a conceptual overview of potential intermolecular addition reactions and the resulting functionalized products starting from a derivative of this compound.

| Reaction Type | Reagents | Functional Group Introduced | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Aryl-substituted pentenoic acid derivative |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, alkenyl, or aryl group | Substituted pentenoic acid derivative |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl group | Dienoic acid derivative |

| Radical Addition of HBr | HBr, Peroxides | Bromine and Hydrogen | Saturated dibromo-pentanoic acid |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Bromo-pent-4-enoic acid, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR for Structural Confirmation and Purity Assessment

Proton (¹H) NMR spectroscopy is utilized to confirm the presence of specific proton environments within the this compound molecule and to assess the purity of the sample. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons in different positions on the carbon chain will resonate at distinct frequencies, allowing for their identification.

The protons on the terminal double bond (vinylic protons) are expected to appear in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm, due to the deshielding effect of the double bond and the electronegative bromine atom. pressbooks.publibretexts.org The protons on the carbon adjacent to the carboxylic acid group (α-protons) are also deshielded and typically resonate between 2.0 and 2.6 ppm. jove.comusp.brbrainly.comorgchemboulder.com The protons on the carbon β to the carboxylic acid would be expected at a slightly more upfield position. The acidic proton of the carboxyl group itself is highly deshielded and appears as a broad singlet far downfield, generally between 10.0 and 13.2 ppm. usp.brorgchemboulder.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.2 | Broad Singlet |

| =CH₂ | 4.5 - 6.5 | Multiplet |

| -CH₂-C= | 2.5 - 3.0 | Triplet |

| -CH₂-COOH | 2.0 - 2.6 | Triplet |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon skeleton.

The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of 165-190 ppm. oregonstate.edu The carbons of the double bond (alkene carbons) will resonate between 100 and 150 ppm. pdx.edu The carbon atom bonded to the bromine will be in the range of 20-40 ppm, while the other aliphatic carbons will also appear in the upfield region of the spectrum. pdx.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 190 |

| C =C-Br | 125 - 140 |

| C=C -Br | 110 - 125 |

| -C H₂-C= | 30 - 45 |

| -C H₂-COOH | 25 - 40 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to monitor the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of this compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.orglibretexts.org This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org

By comparing the experimentally measured accurate mass to the calculated exact masses of potential molecular formulas, the correct formula can be confidently assigned. acs.org This is particularly important for confirming the presence of bromine, as its isotopic pattern (⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the real-time, online monitoring of organic reactions in solution. acs.orgfossiliontech.combohrium.com ESI-MS can be used to track the consumption of reactants, the formation of intermediates, and the appearance of products over the course of a reaction involving this compound. nih.govresearchgate.net

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of this compound from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, each offering unique advantages.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for assessing the purity of non-volatile compounds like this compound. For purity analysis, a reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of an aqueous acidic solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, monitoring the absorbance at a wavelength corresponding to the chromophores in the molecule.

A more specialized application of HPLC is the determination of enantiomeric excess (ee), a measure of the stereochemical purity of a chiral substance. masterorganicchemistry.commdpi.com Since this compound is a chiral compound, separating its enantiomers is critical, particularly in pharmaceutical contexts where different enantiomers can have distinct biological activities. nih.gov This separation is achieved using a chiral stationary phase (CSP). csfarmacie.czphenomenex.com For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, have shown remarkable performance. chiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chiraltech.com

The mobile phase composition, including the type of organic modifier and the concentration of acidic additives, is optimized to achieve baseline resolution between the enantiomer peaks. chiraltech.com

Table 1: Representative HPLC Conditions for Chiral Separation of Carboxylic Acids This table outlines typical parameters that could be adapted for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK QN-AX) | Enables the separation of enantiomers based on differential interactions. |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid | The solvent system that carries the sample through the column; composition is optimized for resolution. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase, affecting retention time and peak shape. |

| Column Temp. | 25 °C | Maintained constant to ensure reproducible retention times. |

| Detector | UV at 220 nm | Detects the compounds as they elute from the column by measuring light absorbance. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the HPLC system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Carboxylic acids like this compound present a challenge for direct GC analysis due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. To overcome this, a pre-column derivatization step is typically required. The most common method is esterification, for instance, reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) to form the more volatile corresponding ester.

Once derivatized, the sample can be analyzed, often by GC coupled with a mass spectrometer (GC-MS). nih.govojp.gov This combination allows for the separation of the derivatized compound and any volatile impurities, while the mass spectrometer provides structural information for identification. The technique is highly sensitive and can be used to detect trace-level impurities or byproducts from the synthesis of this compound.

Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized this compound This table provides a hypothetical set of conditions for the GC-MS analysis of a methyl ester derivative.

| Parameter | Condition | Purpose |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | A non-polar capillary column suitable for separating a wide range of organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas that transports the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | A temperature gradient used to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Detects, ionizes, and fragments the molecules, providing a unique mass spectrum for identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization method that generates reproducible fragmentation patterns. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum for this compound would be expected to show several characteristic absorption bands. A very broad peak, typically found between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Other expected peaks include a C=C stretching vibration around 1640 cm⁻¹ for the terminal alkene and C-H stretching vibrations just above 3000 cm⁻¹ for the sp²-hybridized carbons of the double bond. The C-Br stretch typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While the selection rules for IR and Raman are different, they provide complementary information. For this compound, the C=C double bond stretch, which may be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Symmetrical and non-polar bonds are generally more Raman-active. The C=O stretch would also be visible, but typically weaker than in the IR spectrum.

Together, these two techniques provide a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the carboxylic acid, the terminal alkene, and the carbon-bromine bond. mdpi.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong | Medium |

| Alkene | C-H stretch | 3010 - 3100 | Medium | Medium |

| Alkene | C=C stretch | 1635 - 1645 | Medium | Strong |

| Bromoalkane | C-Br stretch | 500 - 600 | Medium | Medium |

Computational and Theoretical Investigations of 4 Bromo Pent 4 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which allows for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow. For 4-bromo-pent-4-enoic acid, DFT could be used to study various transformations, such as nucleophilic substitution at the vinylic carbon or addition reactions across the double bond.

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) replaces the bromine atom, DFT could be used to model the transition state. The calculations would provide the geometry of the transition state and its activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding the kinetics of the reaction. Theoretical studies on similar reactions, such as the addition of radicals to alkenes researchgate.net or nucleophilic substitution in bromoalkenes researchgate.net, have demonstrated the power of DFT in clarifying these mechanistic details. The method allows for the comparison of different possible mechanisms, such as a concerted or a stepwise pathway, to determine the energetically most favorable route. nih.gov

DFT is also a powerful predictive tool for chemical reactivity and selectivity. nih.gov By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can gain insights into the molecule's electrophilic and nucleophilic sites. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, DFT calculations could predict that the double bond is a likely site for electrophilic attack, while the carbon atom bonded to the bromine is susceptible to nucleophilic attack. Furthermore, by calculating the distribution of electron density and generating a molecular electrostatic potential (MEP) map, regions of positive and negative electrostatic potential can be visualized, highlighting the electrophilic and nucleophilic centers of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents and for explaining observed regioselectivity and stereoselectivity in its reactions. acs.org

Below is a hypothetical data table of frontier orbital energies for this compound, which could be generated from DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Computational Parameter | Energy (eV) |

| HOMO Energy | -9.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 8.62 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution. ingentaconnect.com

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods, including DFT and ab initio approaches, are used to perform detailed analyses of the electronic structure and bonding within a molecule. researchgate.net For this compound, these studies can provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's geometry.

Furthermore, these calculations can determine the distribution of electronic charge throughout the molecule, often quantified using methods like Mulliken population analysis or by calculating natural bond orbitals (NBOs). This analysis can reveal the partial charges on each atom, providing a quantitative measure of bond polarity. For example, the carbon-bromine bond is expected to be polarized, with the bromine atom carrying a partial negative charge and the carbon atom a partial positive charge, making it an electrophilic center. wikipedia.org The electronic structure of the carboxyl group and the delocalization of electrons in the double bond can also be thoroughly characterized.

The following table presents hypothetical data on the geometric parameters and atomic charges for a stable conformer of this compound, as would be obtained from quantum chemical calculations.

Table 2: Hypothetical Geometric and Electronic Parameters

| Parameter | Value |

| C=C Bond Length | 1.34 Å |

| C-Br Bond Length | 1.89 Å |

| C-C-C Bond Angle | 115° |

| Mulliken Charge on Br | -0.25 e |

| Mulliken Charge on C (of C-Br) | +0.18 e |

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, there are several rotatable single bonds, leading to a variety of possible conformations with different energies.

Computational methods can be used to explore the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers for rotation between them. unicamp.br The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. For this compound, the orientation of the carboxylic acid group relative to the carbon chain is a key conformational feature. Understanding the preferred conformations is important as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. While this compound itself does not exhibit E/Z isomerism at the double bond, computational studies could provide insights into the stereochemical aspects of its potential reactions, such as the stereoselective addition to the double bond.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for 4-Bromo-pent-4-enoic Acid Transformations

Future research is geared towards the development of sophisticated catalytic systems to selectively transform this compound, unlocking its potential as a versatile chemical building block. The primary focus lies in exploiting the carbon-bromine bond of the vinyl bromide group through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, represent a significant avenue for investigation. These reactions would enable the direct formation of new carbon-carbon bonds at the C4 position, allowing for the introduction of a wide array of substituents (e.g., aryl, alkyl, vinyl groups). A key research goal is the development of highly active and selective catalysts that can operate under mild conditions, tolerate the carboxylic acid functionality, and provide high yields. Future work will likely explore the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to tune the reactivity and stability of the palladium catalyst. The development of ligand-free palladium nanoparticle catalysts is another promising direction, potentially offering a more sustainable and cost-effective approach. researchgate.net

Iron-catalyzed cross-coupling reactions are also an emerging area of interest as a more economical and environmentally friendly alternative to palladium. nih.gov Research into enantioconvergent transformations using chiral iron-phosphine complexes could lead to the synthesis of valuable chiral α-aryl alkanoic acids from racemic starting materials. nih.gov

The following table summarizes potential catalytic systems and their expected outcomes for the transformation of this compound.

| Catalytic System | Reaction Type | Potential Substituent (R) | Expected Product | Research Focus |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Suzuki Coupling | Arylboronic Acid | 4-Aryl-pent-4-enoic acid | High enantioselectivity, mild conditions |

| Pd Nanoparticles (Ligand-free) | Suzuki Coupling | Arylboronic Acid | 4-Aryl-pent-4-enoic acid | Catalyst recyclability, green chemistry |

| Pd(OAc)₂ / TBAB | Heck Coupling | Alkene (e.g., Styrene) | 4-Vinyl-substituted pentenoic acid derivative | Regioselectivity, functional group tolerance |

| Fe(acac)₃ / (R,R)-BenzP | Enantioconvergent Kumada Coupling | Grignard Reagent (R-MgBr) | Chiral 4-Alkyl/Aryl-pentanoic acid derivative | Use of earth-abundant metals, radical mechanisms |

| Ni/Bis(oxazoline) | Enantioconvergent Arylation | Arylmagnesium Bromide | Chiral 4-Aryl-pentanoic acid derivative | Application to α-bromo acid derivatives |

Note: TBAB = Tetrabutylammonium bromide; acac = acetylacetonate. Data derived from analogous cross-coupling reactions. nih.govarkat-usa.org

Integration into Advanced Functional Materials Synthesis

The dual functionality of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced functional materials. The carboxylic acid group provides a handle for polymerization, typically forming polyesters, while the vinyl bromide moiety offers a site for post-polymerization modification or for imparting specific properties to the material.

A significant future perspective is the use of halo-functionalized lactones, which can be synthesized from precursors like 4-pentenoic acid, as building blocks for functionalizable polyesters. nih.gov This suggests that this compound could be used to create polymers with pendant vinyl bromide groups. These groups can then be modified using the catalytic cross-coupling reactions described previously, allowing for the precise tuning of the polymer's chemical and physical properties, such as its refractive index, conductivity, or thermal stability.

Furthermore, the bromine atom itself can enhance material properties. For instance, the incorporation of bromine into polymers is a known strategy for increasing flame retardancy. Research into the synthesis of brominated polyolefins has shown that the bromine atom can be incorporated to create polymers that are stable at elevated temperatures. researchgate.net Future work could explore the polymerization of this compound or its derivatives to create new polyesters or other polymers with inherent flame resistance or other desirable characteristics.

Chemoenzymatic Approaches for Highly Enantioselective Syntheses

Chemoenzymatic synthesis represents a powerful frontier for producing chiral molecules with high selectivity under environmentally benign conditions. While direct enzymatic transformations on this compound are not yet widely reported, significant research into the enzymatic bromination of its precursor, 4-pentenoic acid, highlights a major future direction. researchgate.net

Vanadium-dependent haloperoxidases (VHPOs), particularly the robust chloroperoxidase from Curvularia inaequalis (CiVCPO), have been successfully used to catalyze the bromolactonization of 4-pentenoic acid. nih.govresearchgate.netacs.org This reaction proceeds via the enzyme-catalyzed generation of an electrophilic bromine species from bromide and hydrogen peroxide, which then reacts with the pentenoic acid to form 5-(bromomethyl)dihydrofuran-2(3H)-one.